molecular formula C18H17N3O3S2 B2967491 4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide CAS No. 922982-57-8

4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide

Cat. No.: B2967491
CAS No.: 922982-57-8
M. Wt: 387.47
InChI Key: YXZDXNWKNKIANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a complex organic compound that features a combination of sulfonyl, pyridine, and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Pyridine Group: The thiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Sulfonylation: The phenylsulfonyl group is introduced via sulfonyl chloride in the presence of a base.

    Amidation: Finally, the butanamide moiety is introduced through an amidation reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the pyridine and thiazole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(pyridin-4-yl)thiazol-2-amine: A simpler analog without the sulfonyl and butanamide groups.

    Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

    Thiazole derivatives: Compounds with the thiazole ring but different substituents.

Uniqueness

4-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl group, pyridine ring, and thiazole ring in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-17(7-4-12-26(23,24)15-5-2-1-3-6-15)21-18-20-16(13-25-18)14-8-10-19-11-9-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZDXNWKNKIANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.